molecular formula C19H39O7P B1236805 (2R)-2-hydroxy-3-(phosphonooxy)propyl hexadecanoate

(2R)-2-hydroxy-3-(phosphonooxy)propyl hexadecanoate

Cat. No.: B1236805
M. Wt: 410.5 g/mol
InChI Key: YNDYKPRNFWPPFU-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-palmitoyl-sn-glycerol 3-phosphate is a 1-acyl-sn-glycerol 3-phosphate having palmitoyl as the acyl group. It is a 1-acyl-sn-glycerol 3-phosphate and a 1-palmitoylglycerol 3-phosphate. It is a conjugate acid of a 1-palmitoyl-sn-glycerol 3-phosphate(2-).

Scientific Research Applications

Synthesis and Chemical Properties

  • (2R)-2-hydroxy-3-(phosphonooxy)propyl hexadecanoate and its derivatives have been synthesized and characterized for various applications. For instance, the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids was achieved with high isotopic and optical purity, showcasing the compound's potential in chemical research (Tulloch, 1982).

Antiviral Research

  • Compounds related to this compound show strong in vitro activity against DNA viruses, highlighting their significance in antiviral research. This was demonstrated in the synthesis of ester prodrugs with alkyl, alkoxyalkyl, or acyloxyalkyl ester groups, which resulted in an increase in antiviral activity (Krečmerová et al., 2007).

Metal-ion Binding Properties

  • The metal-ion binding properties of (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (HPMPC; Cidofovir), a compound structurally similar to this compound, have been studied, demonstrating its utility in understanding the interactions of such compounds with metal ions (Blindauer et al., 2017).

Enzymatic Formation and Isolation

  • Enzymatic formation and isolation of (2R)-hydroxy-hexadecanoic acid, a compound related to this compound, from marine algae have been reported, highlighting its potential in enzymatic studies and marine biology (Kajiwara et al., 1991).

Synthetic Applications

  • The H-phosphinate derivative (R)-9-[2-(hydroxyphosphinylmethoxy)propyl]adenine, structurally related to this compound, has been identified as a versatile synthetic intermediate in the preparation of various phosphonate series, underlining its importance in synthetic chemistry (Roux et al., 2014).

Properties

Molecular Formula

C19H39O7P

Molecular Weight

410.5 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-phosphonooxypropyl] hexadecanoate

InChI

InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24)/t18-/m1/s1

InChI Key

YNDYKPRNFWPPFU-GOSISDBHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O

Synonyms

1-palmitoyl-lysophosphatidic acid
1-palmitoyl-lysophosphatidic acid, (R)-isomer
1-palmitoyl-lysophosphatidic acid, sodium salt, (R)-isomer
1-palmitoyl-rac-glycerol 3-phosphate
1-palmitoyl-sn-glycerol 3-phosphate
PLPA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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